molecular formula C19H19N3O5S B2748011 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-31-6

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2748011
CAS RN: 895804-31-6
M. Wt: 401.44
InChI Key: FNUAIXIKRGETRX-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK2330672, is a novel selective inhibitor of protein kinase C (PKC) theta. It is a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.

Scientific Research Applications

Comparative Biological Activity of Pyridazine-Sulfonamide Compounds : A study on a related sulfonamide compound, 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (LSOAPH2), focused on its structural characterization and biological activity. This research provides insights into the non-radical versus stable radical forms of sulfonamide compounds, underscoring their potential in biological applications (Chatterjee et al., 2022).

Photodynamic Therapy Applications : Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their high singlet oxygen quantum yield. Such compounds are beneficial for photodynamic therapy, a treatment modality for cancer, indicating sulfonamide compounds' role in developing therapeutic agents (Pişkin et al., 2020).

Hydrolysis Mechanism and Environmental Stability : The hydrolysis behavior of triasulfuron, a sulfonamide herbicide, has been examined, showing its stability across various pH levels. This study aids in understanding sulfonamide compounds' degradation pathways, important for environmental chemistry and agricultural applications (Braschi et al., 1997).

Inhibitory Effects on Enzymes : Sulfonamide derivatives have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds offer a potential therapeutic approach for neurological conditions, showcasing sulfonamides' pharmacological relevance (Röver et al., 1997).

Antimicrobial and Antituberculosis Activity : Novel thiourea derivatives bearing a benzenesulfonamide moiety have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. This research highlights sulfonamide compounds' role in addressing infectious diseases and developing new antibiotics (Ghorab et al., 2017).

properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-25-15-7-9-18(17(12-15)26-2)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUAIXIKRGETRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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